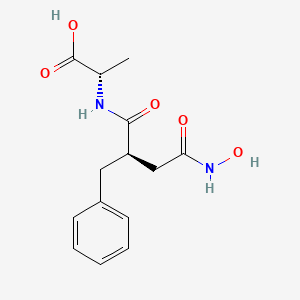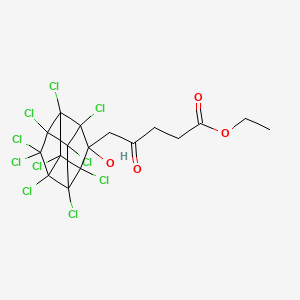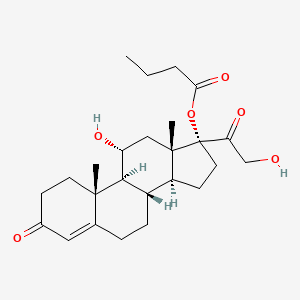
Butyrate d'hydrocortisone
Vue d'ensemble
Description
Hydrocortisone butyrate is a corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . This compound is a derivative of hydrocortisone, which is a naturally occurring glucocorticoid produced by the adrenal cortex .
Applications De Recherche Scientifique
Hydrocortisone butyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cell proliferation and differentiation.
Industry: Utilized in the formulation of topical creams and ointments for its anti-inflammatory properties.
Mécanisme D'action
Hydrocortisone butyrate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding modulates the transcription of genes involved in inflammatory and immune responses, leading to reduced production of pro-inflammatory cytokines and other mediators .
Safety and Hazards
Hydrocortisone butyrate can cause skin irritation and serious eye irritation . It can also cause skin thinning/discoloration, acne, extreme/unwanted hair growth, and small red bumps on the skin (folliculitis) . In rare cases, it can be absorbed from the skin into the bloodstream, leading to side effects of too much corticosteroid .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Hydrocortisone butyrate interacts with various biomolecules in the body. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
Hydrocortisone butyrate has significant effects on various types of cells and cellular processes. It influences cell function by reducing inflammation, itching, and redness . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses cell-mediated immunity by inhibiting genes that code for cytokines .
Molecular Mechanism
The molecular mechanism of action of Hydrocortisone butyrate involves binding interactions with biomolecules and changes in gene expression. After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus . Here, it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding interaction leads to changes in gene expression, which in turn influences the biochemical reactions in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydrocortisone butyrate change over time. It is reported that mild effects on maternal animals, such as reduced food consumption and a subsequent reduction in body weight gain, were seen at doses ≥0.6 mg/kg/day
Dosage Effects in Animal Models
The effects of Hydrocortisone butyrate vary with different dosages in animal models. For instance, mild effects on maternal animals, such as reduced food consumption and a subsequent reduction in body weight gain, were seen at doses ≥0.6 mg/kg/day
Metabolic Pathways
Hydrocortisone butyrate is involved in various metabolic pathways. It is primarily metabolized in the liver via CYP3A4 . After metabolism, corticosteroids are excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .
Transport and Distribution
Hydrocortisone butyrate is transported and distributed within cells and tissues. It is possible that this medication will be absorbed from the skin into the bloodstream
Subcellular Localization
After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates itself into the cell nucleus This suggests that Hydrocortisone butyrate may be localized in the cell nucleus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of hydrocortisone butyrate involves the esterification of hydrocortisone with butyric acid. The reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification . The reaction can be summarized as follows:
Hydrocortisone+Butyric AcidH2SO4Hydrocortisone Butyrate+Water
Industrial Production Methods: In industrial settings, the production of hydrocortisone butyrate is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the use of silica gel as a support material to facilitate the esterification reaction and enhance product purity .
Analyse Des Réactions Chimiques
Types of Reactions: Hydrocortisone butyrate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in hydrocortisone butyrate can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The ester group can undergo hydrolysis to revert to hydrocortisone and butyric acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Reversion to hydrocortisone and butyric acid.
Comparaison Avec Des Composés Similaires
Hydrocortisone butyrate is compared with other corticosteroids such as:
- Hydrocortisone acetate
- Betamethasone valerate
- Triamcinolone acetonide
Uniqueness: Hydrocortisone butyrate is unique due to its non-fluorinated structure, which reduces the risk of side effects such as skin atrophy and rosacea compared to fluorinated corticosteroids . Additionally, it has a favorable safety profile and is effective in treating a variety of inflammatory skin conditions .
Similar Compounds:
- Hydrocortisone acetate
- Betamethasone valerate
- Triamcinolone acetonide
- Fluocinolone acetonide
Propriétés
IUPAC Name |
[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQMVFGOVHVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13609-67-1 | |
| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




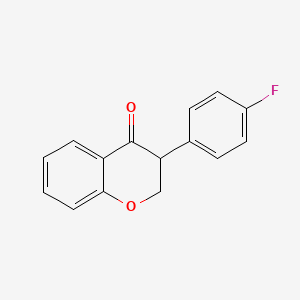
![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)
![benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1673372.png)
![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)
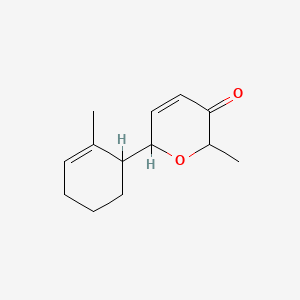
![2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide](/img/structure/B1673376.png)

![(2S)-2-[(2S)-2-amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[(2R,3S)-2,3-diamino-2-[(2S,3R)-4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B1673379.png)

